molecular formula C13H16N2O6 B1253516 3-(3-Oxopropenyl)thymidine CAS No. 90029-85-9

3-(3-Oxopropenyl)thymidine

Cat. No.: B1253516
CAS No.: 90029-85-9
M. Wt: 296.28 g/mol
InChI Key: KZCPJWRRJRMRMW-LZDJJOMISA-N
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Description

3-(3-Oxopropenyl)thymidine is a thymidine analogue modified at the 3-position with a propenyl ketone group. Thymidine analogues are widely studied for antiviral, anticancer, and enzyme inhibitory properties, often targeting enzymes like thymidine kinase (TK) or thymidine phosphorylase (TP) .

Properties

CAS No.

90029-85-9

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

(E)-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal

InChI

InChI=1S/C13H16N2O6/c1-8-6-15(11-5-9(18)10(7-17)21-11)13(20)14(12(8)19)3-2-4-16/h2-4,6,9-11,17-18H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1

InChI Key

KZCPJWRRJRMRMW-LZDJJOMISA-N

SMILES

CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)O

Synonyms

3-(3-oxoprop-2-enyl)thymidine
3-OPET

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thymidine Derivatives

2-Phenylamino-6-oxopurine Derivatives
  • Key Compounds: Derivatives like 2-phenylamino-9-[4-(1-deca-hydroquinolinyl)butyl]-6-oxopurine (Ki = 0.03 μM for HSV-1 TK; 0.005 μM for HSV-2 TK) exhibit potent inhibition of herpes simplex virus thymidine kinases. These compounds feature a purine core with extended alkyl or aromatic side chains, enhancing binding to viral TK active sites .
  • Comparison : Unlike 3-(3-Oxopropenyl)thymidine, these purine derivatives lack the thymidine sugar moiety but share targeting of viral TK. Their higher specificity for HSV-2 TK aligns with structural flexibility in the enzyme’s active site .
3-Substituted Thymidine Analogues
  • Example: 3-Butyl-β-thymidine () undergoes deglycosylation and isomerization under iodine monochloride (ICl) treatment, highlighting the reactivity of 3-position modifications. Such substitutions can alter metabolic stability and enzyme interactions .

Thymidine Phosphorylase (TP) Inhibitors

6-Aminouracils and Pyrrolo[2,3-d]pyrimidines
  • Key Compounds: 5-Bromo-6-aminouracil (IC50 = 7.6 μM) and 7-(2-aminoethyl)-pyrrolo[2,3-d]pyrimidine-2,4-dione (IC50 = 44.0 μM) inhibit TP by mimicking thymidine’s structure .
  • Comparison : this compound’s ketone group may disrupt TP’s catalytic site differently than uracil derivatives, which rely on hydrogen bonding and π-stacking interactions .

Antimalarial Thymidine Analogues

  • Example : 5′-Phenylthiourea-α-thymidine derivatives (Table 2, ) show 10-fold increased antimalarial potency with para-methoxy substitutions. β-thymidine analogues are less active, emphasizing stereochemical sensitivity .
  • Comparison : The 3-oxopropenyl group in this compound may enhance membrane permeability or metabolic resistance compared to 5′-substituted analogues, though activity against Plasmodium TK remains speculative.

Nucleoside Kinase Substrate Specificity

  • Mitochondrial vs. Cytosolic TKs : Mitochondrial TK2 and cytosolic TK1 exhibit divergent substrate preferences. 3-Substituted thymidines may bypass cytosolic phosphorylation (e.g., TK1) due to steric hindrance, favoring mitochondrial uptake .
  • Relevance : this compound’s bulky substituent could limit phosphorylation by TK1, redirecting it to alternative pathways or enhancing accumulation in mitochondria.

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